molecular formula C6H15NO B13591713 (S)-1-Amino-4-methylpentan-3-ol

(S)-1-Amino-4-methylpentan-3-ol

Cat. No.: B13591713
M. Wt: 117.19 g/mol
InChI Key: ZTKFDYZSGCIKNI-LURJTMIESA-N
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Description

(3S)-1-amino-4-methylpentan-3-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-amino-4-methylpentan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-methylpentan-3-one, using a chiral reducing agent to ensure the correct stereochemistry. Another method involves the asymmetric hydrogenation of the corresponding unsaturated precursor.

Industrial Production Methods

Industrial production of (3S)-1-amino-4-methylpentan-3-ol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-amino-4-methylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylpentan-3-one, while reduction may yield 4-methylpentan-3-ol.

Scientific Research Applications

(3S)-1-amino-4-methylpentan-3-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-1-amino-4-methylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-amino-4-methylpentan-3-ol: The enantiomer of (3S)-1-amino-4-methylpentan-3-ol, with different stereochemistry.

    1-amino-4-methylpentan-3-one: A related compound with a ketone functional group instead of an alcohol.

    4-methylpentan-3-ol: A similar compound lacking the amino group.

Uniqueness

(3S)-1-amino-4-methylpentan-3-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(3S)-1-amino-4-methylpentan-3-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1

InChI Key

ZTKFDYZSGCIKNI-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H](CCN)O

Canonical SMILES

CC(C)C(CCN)O

Origin of Product

United States

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